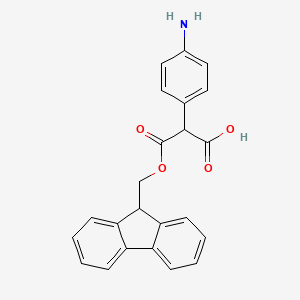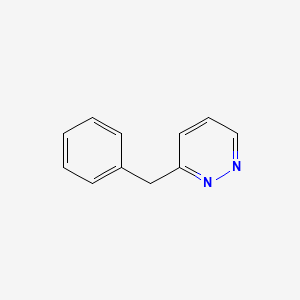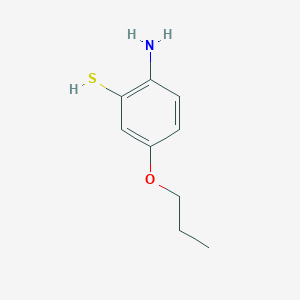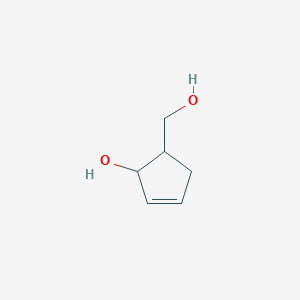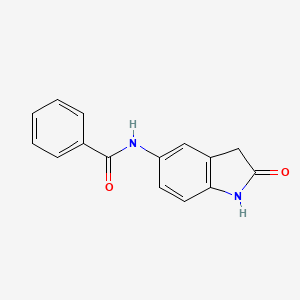![molecular formula C16H14N4S B8743171 2,2'-[Thiobis(methylene)]bis-1H-benzimidazole CAS No. 33007-61-3](/img/structure/B8743171.png)
2,2'-[Thiobis(methylene)]bis-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is a heterocyclic compound with the molecular formula C₁₆H₁₄N₄S. It is composed of two benzimidazole units connected by a thiobis(methylene) linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole typically involves the reaction of 2,2’-thiobis(ethylamine) with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiobis(methylene))bis-1H-benzimidazole .
化学反应分析
Types of Reactions
2,2’-(Thiobis(methylene))bis-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups into the benzimidazole rings .
科学研究应用
2,2’-(Thiobis(methylene))bis-1H-benzimidazole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to metal ions, forming stable complexes that exhibit biological activities. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
相似化合物的比较
Similar Compounds
- 2,2’-[1,4-Phenylene-bis(methylene)]bis-1H-benzimidazole
- 2,2’-[(4-Nitrophenyl)methylene]bis-1H-pyrrole
- 2,2’-[(4-Chlorophenyl)methylene]bis-1H-pyrrole
- 2,2’-(1,3-Phenylene)bis-1H-benzimidazole-5-carboxylic acid
- 2,2’-(2-Butyne-1,4-diylbisthio)bis-1H-benzimidazole
Uniqueness
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is unique due to its thiobis(methylene) linker, which imparts distinct chemical and biological properties. This linker allows for the formation of stable metal complexes and enhances the compound’s reactivity in various chemical reactions. Additionally, the presence of two benzimidazole units provides multiple sites for functionalization, making it a versatile compound for various applications .
属性
CAS 编号 |
33007-61-3 |
|---|---|
分子式 |
C16H14N4S |
分子量 |
294.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI 键 |
PLROPLMRAPJFHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
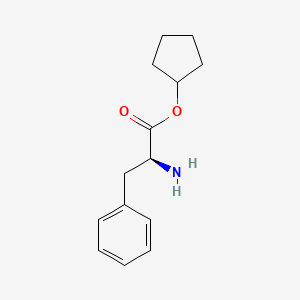
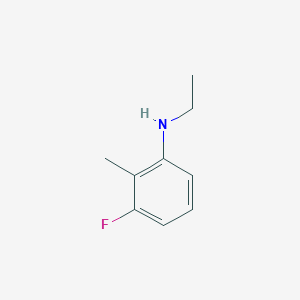
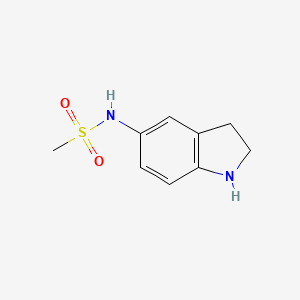
![3-[(Piperidin-4-yl)amino]benzonitrile](/img/structure/B8743118.png)
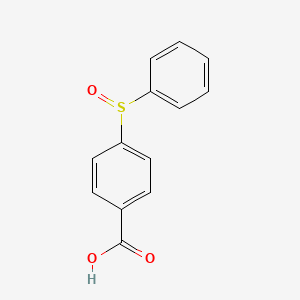
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-4,5,6,7-tetrachloro-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8743127.png)
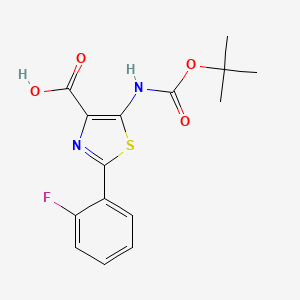

![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)
